3-amino-6-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide
Description
Properties
Molecular Formula |
C23H17N3O5S |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
3-amino-6-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C23H17N3O5S/c24-20-14-3-4-15(13-2-6-17-19(8-13)31-11-29-17)26-23(14)32-21(20)22(27)25-9-12-1-5-16-18(7-12)30-10-28-16/h1-8H,9-11,24H2,(H,25,27) |
InChI Key |
OQHRJJPPUASKEY-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C4=C(S3)N=C(C=C4)C5=CC6=C(C=C5)OCO6)N |
Origin of Product |
United States |
Preparation Methods
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of intermediates, while dichloromethane (DCM) is preferred for amide couplings to minimize side reactions. Elevated temperatures (40–60°C) are often necessary for cyclization steps but must be balanced against thermal degradation risks.
Catalytic Systems
Lewis acids (e.g., AlCl₃) and transition-metal catalysts (e.g., palladium for cross-couplings) are employed for regioselective substitutions. For example, palladium-catalyzed couplings ensure precise introduction of aryl groups without disrupting the thienopyridine core.
Analytical and Spectroscopic Characterization
Critical data for verifying the structure of intermediates and the final product include:
Comparative Analysis of Synthetic Routes
The table below contrasts two plausible routes for synthesizing the target compound:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
3-amino-6-(2H-1,3-benzodioxol-5-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]thieno[2,3-b]pyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole groups can participate in π-π stacking interactions, while the amino and carboxamide groups can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects on Solubility: The target compound’s benzodioxole groups increase hydrophobicity compared to cyano- or ethoxy-substituted analogs (Table 1). This may reduce aqueous solubility but enhance lipid bilayer penetration . The 5-methylfuran and cyano groups in ’s compounds improve crystallinity, as evidenced by sharp melting points (213–246°C) .
Synthetic Complexity :
- The target compound’s dual benzodioxole substitution likely requires multi-step synthesis, similar to the thiouracil-derived analogs in , which involve cyclization and carboxamide coupling .
- highlights the use of mixed solvents (acetic anhydride/acetic acid) and sodium acetate for efficient cyclocondensation, a strategy applicable to benzodioxole-containing systems .
Hydrogen Bonding and Crystallography: The 3-amino group in the target compound can act as a hydrogen bond donor, akin to the NH groups in ’s thiazolo-pyrimidines. Such interactions are critical for crystal packing and stability . Structural validation tools like SHELX and ORTEP () are essential for resolving complex heterocyclic systems, particularly when multiple aromatic substituents are present.
Crystallographic and Computational Insights
- Crystal Packing : The benzodioxole groups may adopt planar conformations, facilitating π-π interactions. This is observed in similar systems analyzed via SHELX () and ORTEP ().
- Graph Set Analysis : Hydrogen-bonding patterns (e.g., R₂²(8) motifs) in benzodioxole-containing crystals enhance stability, as described in .
Biological Activity
The compound 3-amino-6-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide is a novel synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound belongs to a class of heterocyclic compounds characterized by the presence of a thieno[2,3-b]pyridine core and methylenedioxyphenyl groups. The structural formula can be represented as follows:
The biological activity of the compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain kinases involved in inflammatory pathways. For instance, it has shown potential in inhibiting TBK1 (TANK-binding kinase 1) and IKKε (IκB kinase ε), which are crucial in mediating inflammatory responses and metabolic processes .
- Cellular Pathways : The compound's influence on cellular signaling pathways is significant. It appears to modulate the phosphorylation of p38 MAPK (Mitogen-Activated Protein Kinase), which is involved in stress responses and inflammation .
Biological Activity Data
A summary of the biological activities observed for this compound is presented in the following table:
| Activity | Target | Effect | Reference |
|---|---|---|---|
| Kinase Inhibition | TBK1 | Decreased phosphorylation | |
| Cytokine Modulation | IL-6 | Reduced secretion | |
| Antiproliferative Activity | Various cancer cell lines | Inhibited growth |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in various biological systems:
- In Vitro Studies : Research involving human cancer cell lines such as MCF-7 (breast cancer) and CNE2 (nasopharyngeal carcinoma) demonstrated that the compound significantly inhibited cell proliferation, suggesting its potential as an anticancer agent .
- Animal Models : In vivo studies are still limited; however, initial findings indicate that administration of this compound in murine models resulted in reduced tumor growth rates compared to controls, highlighting its therapeutic potential against malignancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
